Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

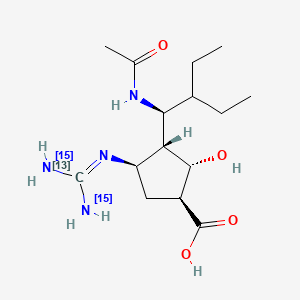

Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt, also known as 4-Hydroxy-3-(sulfooxy)benzenepropanoic Acid Sodium Salt, is a metabolite of Caffeic Acid . It is a flavonol found in plants and has been shown to have antioxidant properties . It may be effective in the treatment of diseases associated with oxidative stress, such as diabetes mellitus and cancer .

Molecular Structure Analysis

The molecular formula of this compound is C9H8Na2O7S, and its molecular weight is 306.20 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H8Na2O7S and a molecular weight of 306.20 g/mol . It is recommended to store it at <-15°C, close the container well, and keep it under inert gas: Nitrogen .Scientific Research Applications

Human Metabolism of Hydroxycinnamic Acid Conjugates : This study systematically investigated the human metabolism of hydroxycinnamic acid conjugates, including dihydro derivatives of caffeic acid. It found that these compounds are present in human biological fluids after coffee consumption (Fumeaux et al., 2010).

Antioxidant Properties of Sulfate Metabolites : Research has shown that the hydrogenation of caffeic acid into dihydrocaffeic acid improves their reducing properties. However, the study also discovered that synthesized sulfate monoesters, including dihydrocaffeic acid-4-O-sulfate, exhibited weaker antioxidant properties compared to their precursor compounds (Rogozińska et al., 2023).

Biomarkers of Coffee Consumption : This research focused on the metabolite profiling of hydroxycinnamic acid derivatives in plasma and urine after coffee ingestion, identifying dihydrocaffeic acid-3-O-sulfate as a potential sensitive biomarker for coffee consumption (Stalmach et al., 2009).

Antioxidant Activity of Caffeic Acid Derivatives : Another study investigated the antioxidant properties of caffeic acid and its derivatives, including dihydrocaffeic acid. It found that caffeic acid derivatives exhibit significant antioxidant activities, potentially contributing to health benefits (Gülçin, 2006).

Hepatoprotective Activity of Caffeic Acid Derivatives : Research on the structure-activity relationship of caffeic acid derivatives, including dihydrocaffeic acid, showed that these compounds have hepatoprotective properties, potentially useful in treating liver injuries (Pérez-Alvarez et al., 2001).

Chemopreventive Properties in Skin Cancer : Studies on caffeic acid's ability to inhibit skin carcinogenesis revealed that it targets specific kinase activities, reducing the expression of cyclooxygenase-2, a factor in skin cancer progression. This suggests the potential of dihydro caffeic acid derivatives in skin cancer prevention (Kang et al., 2008).

Biosynthesis in Microbial Systems : A study on the biosynthesis of caffeic acid in Escherichia coli showed the potential for microbial production of caffeic acid and its derivatives, which could be a viable method for large-scale drug production (Lin & Yan, 2012).

Mechanism of Action

Dihydrocaffeic acid 3-O-sulfate sodium salt has been shown to inhibit the growth of bacteria by modulating the production of nitric oxide . This agent has been quantified in human urine, which provides evidence for its potential use as a biomarker for disease risk due to its association with phenolic metabolites .

Future Directions

Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt has potential use as a biomarker for disease risk due to its association with phenolic metabolites . Its antioxidant properties and effectiveness in the treatment of diseases associated with oxidative stress suggest potential future directions in medical and health research .

properties

IUPAC Name |

disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVKPKIPTAVGSU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Na2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678635 |

Source

|

| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187945-70-5 |

Source

|

| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.